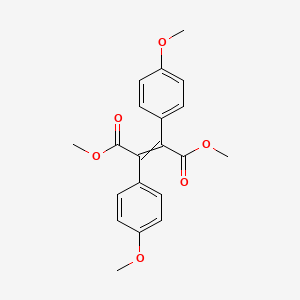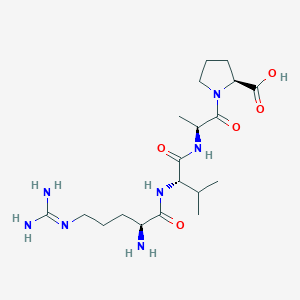
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-proline is a complex peptide compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino acids linked together, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: This involves replacing one functional group with another, often using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The peptide bonds can be cleaved using acidic or basic conditions, leading to the breakdown of the peptide into individual amino acids.
Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol (DTT) for reduction, and hydrochloric acid or sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and the nature of the peptide.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate relationships.
Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: The compound can be used in the production of specialized biomaterials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-proline can be compared to other peptides with similar structures, such as:
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: This compound has a similar backbone but includes different amino acids, leading to distinct properties and applications.
Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine: This peptide has a different sequence but shares some functional groups, making it useful for comparative studies.
The uniqueness of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-proline lies in its specific amino acid sequence, which imparts unique chemical and biological properties.
Properties
CAS No. |
798540-20-2 |
|---|---|
Molecular Formula |
C19H35N7O5 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H35N7O5/c1-10(2)14(25-15(27)12(20)6-4-8-23-19(21)22)16(28)24-11(3)17(29)26-9-5-7-13(26)18(30)31/h10-14H,4-9,20H2,1-3H3,(H,24,28)(H,25,27)(H,30,31)(H4,21,22,23)/t11-,12-,13-,14-/m0/s1 |
InChI Key |
AFMOEKDHCWUIKP-XUXIUFHCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


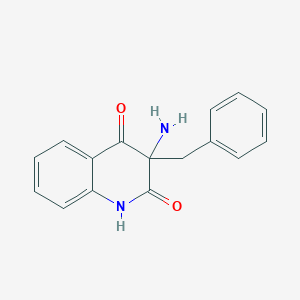
![1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium](/img/structure/B12542629.png)
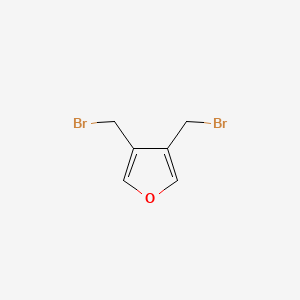
![6-[(2,4-Difluorophenyl)ethynyl]-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine](/img/structure/B12542641.png)
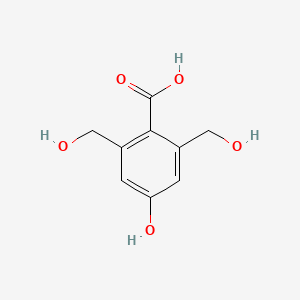
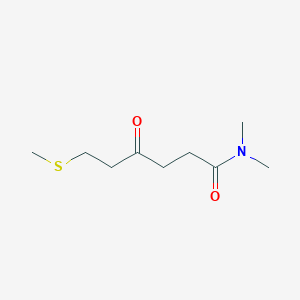
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]-](/img/structure/B12542666.png)
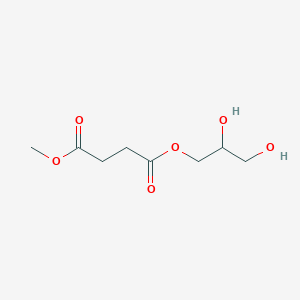
![5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B12542675.png)
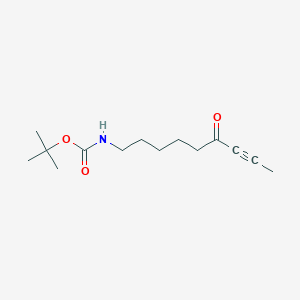
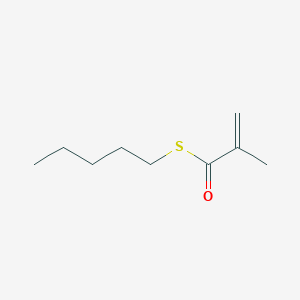
![1-Butanamine, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12542686.png)
![(1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542692.png)
